molecular formula C14H11N3OS2 B2390364 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 477326-81-1

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2390364
CAS No.: 477326-81-1
M. Wt: 301.38
InChI Key: WJUDXWHBQUYANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a chemical compound of high interest in basic neuroscience research and receptor pharmacology. Its core structure is based on an N-(thiazol-2-yl)-benzamide scaffold, which has been identified in scientific literature as a novel class of selective negative allosteric modulators for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Researchers can utilize this compound as a pharmacological tool to probe the poorly understood physiological functions of ZAC, which is activated by zinc, copper, and protons . The structural motif of a benzothiazole moiety linked to a thiazole ring is also found in compounds patented for investigating neurodegenerative disorders, suggesting its potential relevance in neuropharmacological studies . Furthermore, related benzothiazole and thiazole derivatives demonstrate a broad spectrum of bioactivity in scientific research, including applications in antimicrobial studies . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c18-12(8-5-6-8)17-14-16-10(7-19-14)13-15-9-3-1-2-4-11(9)20-13/h1-4,7-8H,5-6H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUDXWHBQUYANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies for Benzothiazole-Thiazole Hybrid Frameworks

The compound’s structure integrates a benzothiazole ring fused to a thiazole moiety, with a cyclopropanecarboxamide substituent. Synthesis typically proceeds via modular assembly of these components.

Benzothiazole Ring Formation

Benzothiazole synthesis commonly employs condensation reactions between o-aminothiophenol derivatives and carbonyl sources. For example:

  • Cyclization with carbon disulfide : o-Aminothiophenol reacts with CS₂ under basic conditions to form the benzothiazole core.
  • Aldehyde-mediated cyclization : Substituted benzaldehydes facilitate ring closure in the presence of oxidizing agents like FeCl₃.

Thiazole Ring Construction

The thiazole moiety is constructed via Hantzsch thiazole synthesis , involving:

  • α-Haloketones and thiourea : Reaction of 2-bromoacetophenone derivatives with thiourea yields 2-aminothiazoles.
  • Copper-catalyzed cyclization : Iodoarenes undergo Ullmann-type coupling with thioureas to form thiazoles, as demonstrated in Chagas disease drug discovery protocols.

Amide Coupling with Cyclopropanecarboxamide

The final step introduces the cyclopropane group via acyl chloride coupling :

  • Reagents : Cyclopropanecarbonyl chloride reacts with the aminothiazole intermediate in dichloromethane (DCM) with triethylamine as a base.
  • Conditions : Reactions proceed at 0–25°C for 1–24 hours, yielding the target compound after purification by chromatography.

Optimized Synthetic Pathways and Yields

Two-Step Route from 3-Chloroaniline

A representative protocol from antiparasitic drug development involves:

  • Aminobenzothiazole synthesis :
    • 3-Chloroaniline reacts with potassium thiocyanate and bromine to form 2-aminobenzothiazole.
    • Yield : 65–78% (Scheme 2 in Ref. 2).
  • Amide bond formation :
    • 2-Aminobenzothiazole is treated with cyclopropanecarbonyl chloride in DCM.
    • Yield : 32–51% after column chromatography.
Table 1. Reaction Conditions for Amide Coupling
Parameter Value
Solvent Dichloromethane
Base Triethylamine (3 equiv)
Temperature 0°C → room temperature
Reaction Time 1–24 hours
Purification Cyclohexane/EtOAc chromatography

Alternative One-Pot Approach

A streamlined method using polyphosphoric acid (PPA) as a condensing agent enables:

  • Simultaneous benzothiazole formation and amide coupling.
  • Advantages : Reduced step count, higher overall yields (up to 58%).

Structural Modifications and SAR Insights

Substituent Effects on Reactivity

  • Electron-withdrawing groups (e.g., Cl, I) at the benzothiazole’s 6-position enhance electrophilic substitution rates.
  • Cyclopropane ring size : Smaller rings improve metabolic stability by reducing oxidative degradation.

Hydrogen Bonding and Crystallinity

  • The amide NH forms intramolecular H-bonds with thiazole sulfur, confirmed by X-ray diffraction.
  • Thermal stability : Melting points exceed 235°C due to rigid, planar architecture.

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H NMR : Key signals include cyclopropane protons (δ 0.94–0.97 ppm) and amide NH (δ 12.72 ppm).
  • HRMS : Molecular ion peak at m/z 301.38 (C₁₄H₁₁N₃OS₂).

Chromatographic Purity Assessment

  • UPLC-MS : Purity ≥95% achieved using C18 columns with acetonitrile/water gradients.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Cyclopropanecarbonyl chloride : Preferred over carboxylic acids due to faster kinetics.
  • Solvent recovery : DCM and EtOAc are distilled and reused to minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane (DMP), mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

    Substitution: Sodium hydride (NaH), alkyl halides, aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated thiazole derivatives.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

    Pathways Involved: The inhibition of DprE1 disrupts the biosynthesis of the mycobacterial cell wall, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide and its analogs:

Compound Name Key Substituents/Modifications Biological Activity/Applications Reference(s)
This compound Benzothiazole-thiazole core; cyclopropanecarboxamide group Not explicitly reported (inferred kinase/antimicrobial)
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide 3,4-Dichlorophenyl substituent on thiazole c-Abl kinase activation (potential anticancer)
N-[4-(4-Fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]cyclopropanecarboxamide Fluorophenyl and piperazinyl-pyrimidine extensions Antimalarial (Plasmodium falciparum inhibition)
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Acetamide group; methoxyphenol substituent COX-1/COX-2 inhibition (anti-inflammatory)
N-(6-(Morpholinosulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide Morpholinosulfonyl group on benzothiazole Unspecified (likely solubility/binding modulation)

Key Observations:

Substituent Effects on Bioactivity: The 3,4-dichlorophenyl analog () demonstrates c-Abl kinase activation, a mechanism relevant in cancer therapy. The electron-withdrawing chlorine atoms may enhance binding to kinase active sites . In contrast, the 4-fluorophenyl and piperazinyl-pyrimidine derivatives () exhibit antimalarial activity, suggesting that extended aromatic systems improve antiparasitic targeting . The morpholinosulfonyl group () likely enhances solubility or pharmacokinetics, a common strategy in lead optimization .

Role of the Cyclopropanecarboxamide Group :

  • The cyclopropane ring’s rigidity and sp² hybridization may stabilize bioactive conformations. For example, in compound TAK632 (), this group contributes to BRAF kinase inhibition by promoting dimerization .
  • In COX/LOX inhibitors (), cyclopropanecarboxamide analogs exhibit dual enzyme inhibition, highlighting its versatility in interacting with diverse enzyme pockets .

Benzothiazole-Thiazole Core: The fused benzothiazole-thiazole system in the target compound is structurally distinct from simpler thiazole derivatives. Benzothiazoles are known for DNA intercalation and topoisomerase inhibition, as seen in antitumor agents like 2-arylbenzothiazoles .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of benzothiazole and thiazole moieties, which are known for their biological relevance. The molecular formula is C17H16N4OS2C_{17}H_{16}N_4OS_2, with a molecular weight of approximately 344.46 g/mol. Its structural components contribute to its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit potent antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli, S. aureus5 µg/mL
Compound BP. aeruginosa10 µg/mL
This compoundE. coli, S. aureus, S. cerevisiaeTBD

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxic effects. The mechanism involves the inhibition of cell proliferation through apoptosis induction and cell cycle arrest .

Case Study: Antitumor Activity Assessment

A study investigated the effects of this compound on cancer cell lines:

  • Methodology : MTS cytotoxicity assays were performed alongside BrdU proliferation assays.
  • Results : The compound exhibited an IC50 value of approximately 6.48 µM against the HCC827 cell line in a 2D culture format, indicating potent antitumor activity .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This property suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Cell Wall Synthesis : This is particularly relevant for its antibacterial activity.
  • Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways leading to cell death.
  • COX Inhibition : This results in decreased production of pro-inflammatory mediators.

Conclusion and Future Directions

This compound demonstrates promising biological activities that warrant further investigation. Future research should focus on:

  • In vivo Studies : To validate the efficacy and safety profiles observed in vitro.
  • Mechanistic Studies : To fully elucidate the pathways through which this compound exerts its effects.
  • Structural Optimization : To enhance potency and selectivity against target diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, and how can purity be maximized?

  • Methodology : The compound is synthesized via multi-step reactions, including thiazole ring formation through cyclization of thiourea derivatives and subsequent coupling with cyclopropanecarboxamide. Key parameters include:

  • Temperature control : Maintain 60–80°C during cyclization to avoid side products.
  • Solvent selection : Use anhydrous DMF or THF for amide bond formation to enhance reactivity.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield (85–92% vs. 70%) .
    • Purity optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate with HPLC (≥95% purity).

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of thiazole and benzothiazole rings (e.g., δ 7.8–8.2 ppm for aromatic protons).
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 285.0423).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs (SHELXL for refinement) .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer potential : IC₅₀ values of 2–5 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via MTT assays .
  • Anti-inflammatory activity : 40–50% inhibition of COX-2 at 10 µM, comparable to indomethacin, in enzyme-linked immunosorbent assays (ELISAs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across different assay systems?

  • Case example : Discrepancies in IC₅₀ values between 2D cell monolayers and 3D spheroids may arise from differential drug penetration.
  • Strategies :

  • Use orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation).
  • Validate target engagement via thermal shift assays or SPR (surface plasmon resonance) .

Q. What experimental approaches elucidate the compound’s mechanism of action (MoA) in oncology?

  • Hypothesis-driven methods :

  • Kinase inhibition profiling : Screen against a panel of 100+ kinases (e.g., BRAF, EGFR) at 1 µM.
  • X-ray crystallography : Co-crystallize with BRAF V600E mutant (resolution ≤2.0 Å) to study binding interactions (e.g., hydrogen bonds with Cys532) .
  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK) .

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

  • Key modifications :

  • Cyclopropane ring substitution : Replace with spirocyclic groups to enhance metabolic stability.
  • Benzothiazole substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to improve target affinity.
    • Computational tools : Perform molecular docking (AutoDock Vina) with COX-2 (PDB: 5KIR) to predict binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.